molecular formula C16H17ClN2O2 B10979046 2-(4-chloro-3-methylphenoxy)-2-methyl-N-(pyridin-3-yl)propanamide

2-(4-chloro-3-methylphenoxy)-2-methyl-N-(pyridin-3-yl)propanamide

Cat. No.: B10979046
M. Wt: 304.77 g/mol
InChI Key: KXAMJKVGTDBUPW-UHFFFAOYSA-N
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Description

    2-(4-chloro-3-methylphenoxy)-2-methyl-N-(pyridin-3-yl)propanamide: is a synthetic organic compound.

  • Its chemical formula is

    C19H18ClNO2\text{C}_{19}\text{H}_{18}\text{ClNO}_2C19​H18​ClNO2​

    .
  • The compound contains a chlorophenoxy group, a pyridine ring, and an amide functionality.
  • It has potential applications in various fields due to its unique structure.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves coupling a chlorophenol with a pyridine derivative using Suzuki–Miyaura cross-coupling.

      Reaction Conditions: The reaction typically occurs under mild conditions (room temperature or slightly elevated temperatures) and tolerates various functional groups.

      Industrial Production: While I don’t have specific industrial production methods, research labs and pharmaceutical companies likely optimize the synthesis for large-scale production.

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including

      Common Reagents: Boron-based reagents (boronic acids or esters) play a crucial role in its synthesis.

      Major Products: The major products depend on the specific reaction conditions and substituents. For example, reduction could yield an amine derivative.

  • Scientific Research Applications

      Chemistry: Used as a building block for more complex molecules.

      Biology: Investigated for potential bioactivity (e.g., as a drug candidate).

      Medicine: May exhibit pharmacological effects (e.g., anti-inflammatory, antitumor).

      Industry: Could serve as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • It might interact with cellular receptors, enzymes, or signaling pathways.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Uniqueness: Its combination of a chlorophenoxy group, pyridine, and amide functionality sets it apart.

      Similar Compounds: While I don’t have an exhaustive list, other pyridine-containing amides or chlorophenols could be considered.

    Remember that this compound’s properties and applications are still an active area of research, and further studies will enhance our understanding.

    Properties

    Molecular Formula

    C16H17ClN2O2

    Molecular Weight

    304.77 g/mol

    IUPAC Name

    2-(4-chloro-3-methylphenoxy)-2-methyl-N-pyridin-3-ylpropanamide

    InChI

    InChI=1S/C16H17ClN2O2/c1-11-9-13(6-7-14(11)17)21-16(2,3)15(20)19-12-5-4-8-18-10-12/h4-10H,1-3H3,(H,19,20)

    InChI Key

    KXAMJKVGTDBUPW-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=CC(=C1)OC(C)(C)C(=O)NC2=CN=CC=C2)Cl

    Origin of Product

    United States

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